molecular formula C9H15ClN4 B11886176 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride

Cat. No.: B11886176
M. Wt: 214.69 g/mol
InChI Key: NGFWJVYBZRTNMO-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is a chemical compound that features a piperazine ring attached to a pyridine ring, with an amine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux. The product is then isolated and purified through crystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
  • 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Comparison: 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. Compared to similar compounds, it may offer distinct pharmacokinetic properties and therapeutic potential.

Biological Activity

6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a pyridine moiety, which is known to enhance its interaction with biological targets. The hydrochloride form increases solubility, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand in receptor binding studies, modulating various signaling pathways. Notably, it has been shown to inhibit certain enzyme activities, leading to therapeutic effects in several disease models .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial and viral strains, making it a candidate for developing new antimicrobial agents .
  • Antitumor Properties : Research indicates potential use in cancer therapy due to its ability to induce apoptosis in cancer cells .
  • Neurological Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and viruses
AntitumorInduces apoptosis in cancer cells
NeurologicalModulates neurotransmitter receptor activity

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound showed promising results with an EC50 value indicating potent activity. This finding supports its potential as a lead compound for tuberculosis treatment .

Case Study: Antitumor Activity

In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For instance, it was found to induce cell cycle arrest and promote apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in the piperazine and pyridine moieties can significantly alter potency and selectivity towards specific biological targets. Research has shown that certain substitutions enhance binding affinity and improve therapeutic efficacy .

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

6-piperazin-1-ylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2,(H2,10,12);1H

InChI Key

NGFWJVYBZRTNMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)N.Cl

Origin of Product

United States

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